Ketobemidone hydrochloride

Description

Historical Context of Synthesis and Early Pre-clinical Investigations

The synthesis of ketobemidone dates back to 1942, accomplished by Eisleb and his colleagues at the I.G. Farbenindustrie laboratory in Hoechst, Germany, during World War II. wikipedia.org The initial synthesis involved a multi-step process, starting with the alkylation of (3-methoxyphenyl)acetonitrile (B41291) with bis(2-chloroethyl)methylamine, followed by a Grignard reaction with ethylmagnesium bromide, and finally, O-demethylation using hydrobromic acid. wikipedia.org Alternative synthesis routes were later developed to avoid the use of the highly vesicant bis(2-chloroethyl)methylamine. wikipedia.org Patents for the synthesis of ketobemidone and related piperidyl ketones were first described in the 1940s. researchgate.net

The first published study on ketobemidone in humans appeared in 1946, and it was introduced into clinical medicine shortly thereafter. wikipedia.org Early pre-clinical studies in the 1940s evaluated ketobemidone alongside other new analgesic drugs like methadone and dipyanone. ugent.be These initial investigations indicated that ketobemidone was more potent than its analogue, methylketobemidone, and had an analgesic potency comparable to methadone. ugent.be

Structure

3D Structure of Parent

Properties

CAS No. |

5965-49-1 |

|---|---|

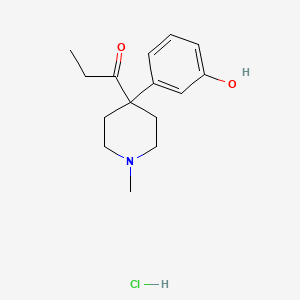

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12;/h4-6,11,17H,3,7-10H2,1-2H3;1H |

InChI Key |

HYDFAZFVKRXNJX-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl |

Other CAS No. |

5965-49-1 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

469-79-4 (Parent) |

Synonyms |

1-(4-(m-hydroxyphenyl)-1-methyl-4-piperidyl)-1-propanone cetobemidon ketobemidone ketobemidone hydrochloride |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ketobemidone Hydrochloride

Opioid Receptor Interaction Profiles

Ketobemidone's primary mechanism of action involves its interaction with the three main types of opioid receptors: mu (µ), kappa (κ), and delta (δ). It acts as an agonist at these receptors, meaning it binds to and activates them, mimicking the effects of endogenous opioids. nih.gov

Mu-Opioid Receptor Agonism

Ketobemidone is a potent agonist at the mu-opioid receptor (MOR), which is the primary target for most opioid analgesics like morphine. sigmaaldrich.comnih.gov The activation of MOR is chiefly responsible for the profound analgesic effects of ketobemidone. sigmaaldrich.com However, research indicates that ketobemidone's affinity for the mu-receptor is significantly lower than that of morphine. wikipedia.org Despite this, its higher lipophilicity may allow for more efficient penetration of the blood-brain barrier, contributing to its high analgesic potency. wikipedia.org

Kappa-Opioid Receptor Interactions

Ketobemidone also functions as an agonist at the kappa-opioid receptor (KOR). nih.gov Compared to its interaction with the mu-receptor, its affinity for the kappa-receptor is considerably lower. wikipedia.org Studies comparing its binding affinity to that of morphine show that ketobemidone has a much lower affinity for the kappa-receptor. wikipedia.org

Delta-Opioid Receptor Interactions

The interaction of ketobemidone with the delta-opioid receptor (DOR) is also agonistic. nih.gov Interestingly, at the delta-binding site, ketobemidone and morphine exhibit nearly equal affinity. wikipedia.org The affinity of ketobemidone for the delta-opioid receptor is noted to be substantially lower than its affinity for the mu-opioid receptor. drugbank.com

| Opioid Receptor Subtype | Interaction Profile | Comparative Affinity Notes |

| Mu (µ) | Agonist | Lower affinity than morphine. wikipedia.org |

| Kappa (κ) | Agonist | Much lower affinity than morphine. wikipedia.org |

| Delta (δ) | Agonist | Similar affinity to morphine. wikipedia.org |

Non-Opioid Receptor Mechanisms

Beyond its classic opioid receptor activity, ketobemidone possesses a significant and distinct mechanism of action through its interaction with the N-methyl-D-aspartate (NMDA) receptor. nih.govscispace.com This property is not shared by all opioids and contributes to its efficacy in certain types of pain that may be less responsive to conventional opioid therapy. scispace.comsigmaaldrich.com

N-methyl-D-aspartate (NMDA) Receptor Antagonism

Ketobemidone has been identified as an antagonist of the NMDA receptor. drugbank.comdrugbank.com This means it blocks the action of this receptor, which is involved in the transmission of pain signals and the development of central sensitization, a phenomenon associated with chronic pain. nih.gov Several synthetic opioids, including methadone and dextropropoxyphene, also exhibit this NMDA antagonist property. drugbank.com

Research has characterized ketobemidone as a non-competitive antagonist of the NMDA receptor. nih.govnih.gov This specific type of antagonism means that ketobemidone does not directly compete with the primary agonists (like glutamate (B1630785) and glycine) for their binding sites on the receptor. Instead, it is thought to bind to a different site within the ion channel of the receptor. wikipedia.org

Synergistic Effects with Co-administered Compounds (e.g., A29)

In some pharmaceutical formulations, particularly in Scandinavian countries, ketobemidone is combined with (RS)-3-dimethylamino-1,1-diphenylbut-1-ene hydrochloride, a spasmolytic compound known as A29. ncats.ionih.gov This combination demonstrates a synergistic effect, primarily through enhanced antagonism of the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Research has shown that ketobemidone itself possesses non-competitive NMDA receptor antagonist properties. ncats.ionih.govdrugbank.com The co-administered compound, A29, is also a selective, non-competitive NMDA receptor antagonist. nih.gov In vitro studies using rat cerebral cortex preparations have demonstrated that the inhibitory effects of ketobemidone and A29 on NMDA receptor responses are additive. nih.gov Consequently, the combination of ketobemidone and A29 exerts a more potent antagonistic effect at the NMDA receptor than ketobemidone used alone. nih.gov This enhanced NMDA blockade may contribute to its efficacy in certain types of pain that are less responsive to other opioids. wikipedia.orgdrugbank.com A clinical comparison found that a combination of ketobemidone and A29 (Ketogan®) led to a significantly higher percentage of patients achieving complete pain relief compared to morphine in the context of acute myocardial infarction. capes.gov.br

Table 1: In Vitro NMDA Receptor Antagonism of Compound A29 This interactive table summarizes the research findings on the NMDA receptor antagonist activity of A29.

| Parameter | Value | Description | Source |

| Ki value | 16 ± 4.5 µM | Inhibition constant for the binding of the NMDA receptor antagonist [3H]MK-801. | nih.gov |

| IC50 value | 100 µM | Concentration required to inhibit 50% of the response to 10 µM NMDA in a rat cortical wedge preparation. | nih.gov |

Influence on Intracellular Signaling Pathways (e.g., cAMP)

Ketobemidone primarily exerts its effects by acting as an agonist at opioid receptors, which are a class of G protein-coupled receptors (GPCRs). diva-portal.orgfrontiersin.org The binding of ketobemidone to these receptors, predominantly the μ-opioid receptor, initiates a cascade of intracellular events. diva-portal.orgpatsnap.com

Upon activation, the receptor undergoes a conformational change, causing the associated G protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). diva-portal.org The activated Gα subunit then dissociates and inhibits the enzyme adenylyl cyclase. diva-portal.orgfrontiersin.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). diva-portal.orgfrontiersin.orggoogleapis.com

Beyond the cAMP pathway, ketobemidone has been shown to modulate other signaling molecules. In a study using U-937 monocytes, ketobemidone demonstrated an ability to inhibit the lipopolysaccharide (LPS)-mediated production of mRNA for the inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). tandfonline.com This suggests an influence on inflammatory signaling pathways. The same line of research indicated the involvement of the AKT and ERK intracellular signaling pathways. diva-portal.org

Table 2: Effect of Ketobemidone on Cytokine mRNA Production in U-937 Cells This interactive table presents data on the inhibitory effect of ketobemidone on the production of inflammatory cytokine mRNA.

| Cytokine | Concentration | % Inhibition | Source |

| TNF-α | 1.75 mM | ~27% | tandfonline.com |

| IL-8 | 1.75 mM | ~38% | tandfonline.com |

Peripheral Actions and Receptor Involvement

The basis for this peripheral action lies in the location of its target receptors. Opioid receptors are not confined to the CNS; they are also synthesized by sensory neurons in the dorsal root ganglia and transported to peripheral nerve terminals. diva-portal.org Studies have confirmed the expression of opioid receptors in a range of small, medium, and large-diameter dorsal root ganglia neurons. diva-portal.org By acting on these local opioid receptors in peripheral tissues, ketobemidone can modulate pain signals at their source. patsnap.com

Neurotransmitter System Modulation

Dopamine (B1211576) Release Mechanisms

A significant aspect of ketobemidone's action within the central nervous system is its modulation of the dopamine system. The activation of μ-opioid receptors by ketobemidone triggers the release of dopamine. patsnap.com This neurochemical event is understood to contribute to the compound's analgesic properties. patsnap.com

The mechanism for this effect is consistent with that of other μ-opioid agonists. These agonists typically increase dopamine release in key brain regions, such as the nucleus accumbens, through a process of disinhibition. They act on μ-opioid receptors located on GABAergic interneurons in the ventral tegmental area (VTA). By inhibiting these inhibitory interneurons, the dopamine-producing neurons in the VTA are freed from their normal GABAergic inhibition, leading to an increased firing rate and subsequent release of dopamine in their projection areas. This is supported by research showing that preferential μ-opioid agonists inhibit GABAergic inhibitory postsynaptic currents (IPSCs) in VTA dopamine neurons. nih.gov

Pre Clinical Pharmacokinetic Research of Ketobemidone Hydrochloride

Metabolic Pathways and Metabolite Identification

The metabolism of ketobemidone is a complex process involving several key biochemical reactions. These pathways transform the parent drug into various metabolites, which can then be more easily eliminated from the body. The primary metabolic routes identified in preclinical research include conjugation of the phenolic hydroxyl group, N-demethylation, ring-hydroxylation, and O-methylation. researchgate.netresearchgate.netnih.govresearchgate.net

Phenolic Hydroxyl Group Conjugation

One of the main metabolic pathways for ketobemidone is the conjugation of its phenolic hydroxyl group. wikipedia.orgnih.govdrugbank.com This process involves the attachment of a glucuronic acid or sulfate (B86663) group to the hydroxyl moiety, forming ketobemidone-O-glucuronide and ketobemidone sulfate, respectively. nih.gov This conjugation reaction significantly increases the water solubility of the compound, facilitating its excretion in the urine. scispace.com Studies have identified the glucuronide conjugates of ketobemidone in human urine. researchgate.netnih.gov

N-Demethylation Processes

N-demethylation is another significant metabolic transformation that ketobemidone undergoes. wikipedia.orgnih.govdrugbank.com This process involves the removal of a methyl group from the nitrogen atom in the piperidine (B6355638) ring, leading to the formation of its primary active metabolite, norketobemidone (B98024). wikipedia.orgnih.govtandfonline.com This metabolic step is crucial as norketobemidone also possesses pharmacological activity. wikipedia.orghmdb.ca Further metabolism of norketobemidone can also occur. researchgate.net

Ring-Hydroxylation and O-Methylation

In addition to conjugation and N-demethylation, ketobemidone can also be metabolized through ring-hydroxylation and O-methylation. researchgate.netresearchgate.netnih.govresearchgate.net Ring-hydroxylation introduces a hydroxyl group onto the aromatic ring of the molecule, leading to the formation of metabolites like 4'-hydroxyketobemidone. researchgate.netresearchgate.net O-methylation involves the addition of a methyl group to a hydroxyl group, which can occur after ring-hydroxylation, forming metabolites such as hydroxymethoxyketobemidone. researchgate.netrsc.org

Characterization of Primary and Secondary Metabolites (e.g., Norketobemidone)

Preclinical studies have successfully identified and characterized several of ketobemidone's metabolites. Norketobemidone is the most prominent primary metabolite, formed through N-demethylation. wikipedia.orgnih.govtandfonline.com Other identified Phase I metabolites include ketobemidone N-oxide and hydroxymethoxyketobemidone. researchgate.netrsc.orgnih.gov Phase II metabolites, which are formed by conjugation reactions, include the glucuronic acid conjugates of ketobemidone, norketobemidone, and hydroxymethoxyketobemidone. researchgate.netnih.govrsc.org Research has shown that norketobemidone constituted 10-37% of the administered dose excreted in urine, regardless of the route of administration, while 4'-hydroxyketobemidone accounted for 3-12% of the dose. researchgate.netresearchgate.netnih.gov

Identified Metabolites of Ketobemidone

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| Norketobemidone | N-demethylation | wikipedia.orgnih.govtandfonline.com |

| Ketobemidone O-glucuronide | Phenolic Hydroxyl Group Conjugation | nih.govresearchgate.netnih.gov |

| Ketobemidone sulfate | Phenolic Hydroxyl Group Conjugation | nih.gov |

| 4'-Hydroxyketobemidone | Ring-hydroxylation | researchgate.netresearchgate.netnih.gov |

| Hydroxymethoxyketobemidone | Ring-hydroxylation and O-methylation | researchgate.netrsc.org |

| Ketobemidone N-oxide | Oxidation | researchgate.netrsc.orgnih.gov |

| Norketobemidone glucuronide | N-demethylation and Glucuronidation | researchgate.netnih.gov |

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement (e.g., CYP2C9, CYP3A4)

The liver is the primary site of ketobemidone metabolism, where a family of enzymes known as cytochrome P450 (CYP) plays a critical role. scispace.comdiva-portal.org In vitro studies using human liver microsomes have demonstrated that the formation of norketobemidone from ketobemidone is significantly correlated with the activities of CYP2C9 and CYP3A4. nih.govtandfonline.com

Inhibition studies have further confirmed the major involvement of CYP2C9 and CYP3A4 in the N-demethylation of ketobemidone at clinically relevant concentrations. nih.govtandfonline.com At higher concentrations, correlations with CYP2C19, CYP2C8, and CYP2B6 activities have also been observed. nih.govtandfonline.com The formation rate of norketobemidone has been shown to be significantly influenced by genetic variations in the CYP2C9 enzyme. nih.govtandfonline.com For instance, individuals with the CYP2C91/1 genotype exhibit a threefold higher formation rate of norketobemidone compared to those with CYP2C91/2, CYP2C91/3, and CYP2C93/3 genotypes. nih.govtandfonline.com One case study suggested that the oxidative metabolism of ketobemidone might also be mediated by CYP3A4, as a patient treated with the potent CYP3A4 inducer rifampicin (B610482) showed surprisingly high clearance and rapid elimination of the drug. nih.gov

Cytochrome P450 Enzymes Involved in Ketobemidone Metabolism

| Enzyme | Metabolic Role | Evidence | Reference |

|---|---|---|---|

| CYP2C9 | Major role in N-demethylation (formation of norketobemidone) | Correlation and inhibition studies in human liver microsomes | nih.govtandfonline.com |

| CYP3A4 | Major role in N-demethylation (formation of norketobemidone) | Correlation and inhibition studies in human liver microsomes | nih.govtandfonline.com |

| CYP2C19 | Correlation at higher ketobemidone concentrations | Correlation studies in human liver microsomes | nih.govtandfonline.com |

| CYP2C8 | Correlation at higher ketobemidone concentrations | Correlation studies in human liver microsomes | nih.govtandfonline.com |

Elimination Pathways and Excretion Profiles

Following metabolism, ketobemidone and its metabolites are primarily eliminated from the body via the kidneys. scispace.com Urinary excretion is the main route of elimination. researchgate.net After intravenous administration, approximately 13-24% of the dose is excreted as unchanged ketobemidone in the urine. wikipedia.orgnih.govdrugbank.com Following oral administration, this value is lower, ranging from 3-10%, reflecting first-pass metabolism in the liver. researchgate.net

Urinary Excretion Profile of Ketobemidone and its Metabolites

| Compound | Percentage of Dose Excreted in Urine (IV Administration) | Percentage of Dose Excreted in Urine (Oral Administration) | Reference |

|---|---|---|---|

| Unchanged Ketobemidone | 13-24% | 3-10% | researchgate.netwikipedia.orgnih.govdrugbank.com |

| Norketobemidone | 10-37% | 10-37% | researchgate.netresearchgate.netnih.gov |

| 4'-Hydroxyketobemidone | 3-12% | Not specified | researchgate.netresearchgate.netnih.gov |

| Conjugated Metabolites | 34-68% | Not specified | researchgate.net |

| Total Recovery in Urine | ~80% | ~80% | researchgate.net |

Factors Influencing Disposition in Experimental Models

The disposition of ketobemidone hydrochloride in the body is a complex process influenced by several physiological factors. Preclinical research has highlighted that the primary determinants of its pharmacokinetic profile are the functional capacities of the liver and kidneys. These organs are central to the metabolism and subsequent elimination of the compound and its byproducts from the system.

Effects of Hepatic Metabolic Capacity

Key enzymatic systems are responsible for these transformations. Research indicates that ketobemidone is a substrate for cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, which are involved in its Phase I metabolism. diva-portal.org Studies in rat models have successfully identified several metabolites resulting from these processes. In vivo microdialysis in rat brains and analysis of urine after subcutaneous administration identified Phase I metabolites such as norketobemidone, ketobemidone N-oxide, and hydroxymethoxyketobemidone. researchgate.net Additionally, Phase II metabolites, including glucuronic acid conjugates of ketobemidone and norketobemidone, were also detected. researchgate.net

A reduction in hepatic metabolic capacity is expected to impair the metabolism of ketobemidone. nih.gov Factors that can diminish the liver's metabolic function, such as liver disease or the immaturity of hepatic enzyme systems in neonatal models, can lead to decreased drug clearance. scispace.comuniroma1.it While direct preclinical studies on ketobemidone in models of hepatic impairment are limited, clinical observations in critically ill patients with signs of decreased liver metabolic capacity (such as prolonged INR) have shown impaired elimination and a significantly longer drug half-life, underscoring the liver's importance in its disposition. nih.gov

Table 1: Identified Metabolites of Ketobemidone in Rat Models

| Phase | Metabolite Name | Method of Identification |

| Phase I | Norketobemidone | In vivo microdialysis (brain), Urine analysis |

| Phase I | Ketobemidone N-oxide | In vivo microdialysis (brain), Urine analysis |

| Phase I | Hydroxymethoxyketobemidone | Urine analysis |

| Phase II | Ketobemidone glucuronide | Urine analysis (indicated) |

| Phase II | Norketobemidone glucuronide | Urine analysis (indicated) |

| Phase II | Hydroxymethoxyketobemidone glucuronide | Urine analysis |

| Data sourced from research utilizing coupled capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS) and SPE (boronate)-MS/MS in rat models. researchgate.net |

Impact of Renal Function on Clearance

Renal function is a crucial factor in the terminal elimination of ketobemidone and its various metabolites. nih.gov While the parent compound is extensively metabolized in the liver, the resulting, more water-soluble metabolites are primarily excreted via the kidneys. nih.gov Preclinical data indicates that only a small fraction, approximately 13-24%, of ketobemidone is excreted unchanged in the urine following intravenous administration. wikipedia.orgdrugbank.com This highlights the kidney's essential role in clearing the metabolic products of the drug.

Impaired renal function can therefore significantly affect the disposition of ketobemidone by hindering the excretion of its metabolites. nih.gov Although the metabolites of ketobemidone are not detailed as pharmacologically active in the provided research, the accumulation of drug metabolites due to reduced renal clearance is a key consideration in pharmacology. nih.gov

Studies in experimental animal models with other opioids have demonstrated that these drugs can directly impact renal function. For instance, high-dose fentanyl administration in dogs resulted in significant decreases in creatinine (B1669602) clearance, urinary output, and the fractional excretion of sodium and potassium, which were attributed to opioid-induced hemodynamic changes. scielo.br While this study was not on ketobemidone, it illustrates a potential mechanism by which opioids can influence renal clearance in animal models.

Direct evidence from a clinical study in critically ill patients supports the significant impact of renal function on ketobemidone's pharmacokinetics, showing a significant correlation between the glomerular filtration rate (GFR) and the drug's elimination half-life. nih.gov This finding suggests that in experimental models of renal insufficiency, a prolonged half-life and altered clearance of ketobemidone would be an expected outcome.

Table 2: Illustrative Pharmacokinetic Parameters in a Clinical Setting Highlighting Renal and Hepatic Influence

| Parameter | Intravenous Administration (Mean) | Oral Administration (Mean) | Note |

| Elimination Half-life (t½,z) | 4.41 h | 6.0 h | Varied widely (1.3 to 10.4 h); a significant negative correlation was observed between GFR and half-life. |

| Clearance (CL or CL/F) | 74.5 L/h | 102 L/h | Wide variation observed among individuals. |

| Volume of Distribution (Vd or Vz/F) | 2.4 L/kg | 11.2 L/kg | - |

| Data from a study in critically ill patients, illustrating the high variability and influence of organ function on ketobemidone pharmacokinetics. nih.gov |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Ketobemidone Hydrochloride

Historical Development of Synthetic Routes

The synthesis of ketobemidone has evolved since its inception, driven by the need for safer and more efficient manufacturing processes.

Original Synthesis Pathways

Ketobemidone was first synthesized in 1942 by Eisleb and his team at I.G. Farbenindustrie. wikipedia.org The original synthesis is a multi-step process that begins with the alkylation of (3-methoxyphenyl)acetonitrile (B41291). wikipedia.orghmdb.ca This intermediate is reacted with bis(2-chloroethyl)methylamine to form the piperidine (B6355638) ring. The subsequent step involves a Grignard reaction with ethylmagnesium bromide, which converts the nitrile group into a propionyl group. The final step is the O-demethylation of the methoxy (B1213986) group to a phenolic hydroxyl group, typically achieved using hydrobromic acid, yielding ketobemidone. wikipedia.orghmdb.ca This product is then converted to its hydrochloride salt, a white powder, for pharmaceutical use. wikipedia.org

Alternative Synthetic Methodologies

The original synthesis pathway utilized bis(2-chloroethyl)methylamine, a potent vesicant (blistering agent), which posed significant handling risks. wikipedia.org This led to the development of several alternative synthetic routes.

One notable alternative avoids the direct use of the hazardous vesicant. wikipedia.org This method also starts with (3-methoxyphenyl)acetonitrile but initially alkylates it with a less hazardous agent like 2-chloro-N,N-dimethylethylamine or 2-chloro-N-benzyl-N-methylethylamine. The piperidine ring is then formed in a subsequent step by alkylating the resulting amine with 1-bromo-2-chloroethane. This cyclization produces a quaternary ammonium (B1175870) salt. The quaternary salt is then dequaternized to the tertiary amine, 4-(3-methoxyphenyl)-4-cyano-1-methyl-piperidine. This common intermediate is then converted to ketobemidone through the established Grignard reaction and ether cleavage steps. wikipedia.org Other synthetic approaches for ketobemidone and related piperidyl ketones were also described in patents as early as the 1940s. rsc.orgresearchgate.net

Conformational Analysis and Stereoisomerism

The three-dimensional structure of ketobemidone is crucial for its biological activity. Although it is not a chiral molecule in the traditional sense, its conformational flexibility gives rise to stereoisomeric forms.

Enantiomeric Conformer Identification via X-ray Crystallography

X-ray crystallographic analysis of ketobemidone hydrochloride has provided definitive insights into its solid-state structure. nih.govresearchgate.net The analysis revealed that the crystal is monoclinic and belongs to the space group P2(1)/n. nih.gov In the crystalline state, ketobemidone exists as a pair of mirror-image conformers that are not superimposable, meaning they are conformational enantiomers. nih.gov In these conformers, the 4-phenyl ring adopts an equatorial position relative to the piperidine ring. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| Molecules per unit cell | 4 |

| Phenyl Ring Conformation | Equatorial |

Source: Chirality, 1993. nih.gov

Molecular Modeling and Preferred Conformation Analysis

Molecular mechanics calculations, specifically using the MM2 program, corroborate the findings from X-ray crystallography. nih.govnih.gov These computational studies confirm that the phenyl-equatorial conformation is the most stable and preferred form for ketobemidone. nih.gov

However, the energy difference between the phenyl-equatorial and phenyl-axial conformations is relatively small, calculated to be only 0.7 kcal/mol. nih.gov This suggests that the phenyl-axial conformer could exist in equilibrium and may play a role in the biological activity of the molecule. nih.gov It has been proposed that the phenyl-axial conformer could be responsible for the potency-enhancing effect of the meta-hydroxyl group on the phenyl ring. nih.gov Further analysis using NMR spectroscopy on hydrochloride salts in solution also supports the predominance of the equatorial 4-aryl chair conformer. rsc.orgrsc.org One of the enantiomeric conformers is predicted to be responsible for the typical morphine-like activity, as it closely resembles the preferred conformation of other potent opioids like (+)-phenylmorphan. nih.gov

Structure-Activity Relationships (SAR)

The analgesic potency of ketobemidone is intimately linked to its specific chemical structure. Studies on ketobemidone and its analogs have elucidated key pharmacophoric features required for its opioid activity.

The 4-phenylpiperidine (B165713) scaffold is a common feature in many synthetic opioids. wikipedia.org For ketobemidone, specific substitutions are critical for its high potency:

Meta-Hydroxyl Group: The phenolic hydroxyl group at the meta-position of the 4-phenyl ring is a crucial determinant of opioid activity. mdpi.com Its presence significantly enhances mu-receptor affinity and analgesic potency compared to the non-hydroxylated parent compound, pethidine. mdpi.com This feature is thought to mimic the phenolic hydroxyl of morphine, allowing for a key binding interaction at the opioid receptor. mdpi.com

C4-Propionyl Group: The replacement of the 4-carboethoxy group of pethidine with a 4-propionyl group (an ethyl ketone) is another defining feature of ketobemidone. who.intunodc.org This modification contributes significantly to its potent analgesic effects.

N-Methyl Group: The substituent on the piperidine nitrogen also modulates activity. For ketobemidone-like compounds, increasing the N-substituent chain length from methyl to ethyl or propyl leads to a marked decrease in receptor affinity and potency. pnas.org However, further lengthening to pentyl, hexyl, or heptyl restores potent agonist activity. pnas.org Conversely, replacing the N-methyl group with an N-(2-cyanoethyl) group results in a nearly inactive compound, highlighting the specific structural requirements at this position. nih.gov

Studies on structural analogs have further refined the SAR of ketobemidone. For instance, creating spiro analogues of ketobemidone resulted in compounds that were devoid of opiate activity, suggesting that the specific conformational freedom of the 4-phenylpiperidine structure is necessary for receptor binding. nih.gov The relative potency of ketobemidone and its analogs demonstrates the fine-tuning required for optimal interaction with the opioid receptor. ugent.be

Table 2: Structure-Activity Relationship of Ketobemidone Analogs

| Compound | Structural Modification from Ketobemidone | Effect on Activity | Reference(s) |

|---|---|---|---|

| Pethidine | -OH group is absent; -COEt group is -COOEt | Lower analgesic potency | mdpi.com |

| N-Ethyl-norketobemidone | N-CH3 is replaced by N-C2H5 | Markedly reduced affinity and potency | pnas.org |

| N-Propyl-norketobemidone | N-CH3 is replaced by N-C3H7 | Markedly reduced affinity and potency | pnas.org |

| N-Pentyl-norketobemidone | N-CH3 is replaced by N-C5H11 | Potent opioid agonist | pnas.org |

| N-(2-Cyanoethyl)-norketobemidone | N-CH3 is replaced by N-CH2CH2CN | Almost inactive | nih.gov |

| Methylketobemidone | -OH group is replaced by -OCH3 | Less potent than ketobemidone | ugent.be |

Influence of Substituents on Receptor Affinity and Efficacy

The chemical structure of ketobemidone possesses several key features that can be modified to probe their influence on opioid receptor affinity and efficacy. These include the N-substituent on the piperidine ring, the 4-aryl group, and the 4-acyl group.

N-Substituent Modifications: The N-methyl group is a common feature in many opioids. Replacing this group in norketobemidone (B98024) (the N-demethylated analog) with other alkyl groups can significantly alter the pharmacological profile. Studies on N-substituted analogs have shown that the nature of the N-substituent affects antagonist potency and opioid receptor selectivity. acs.org For instance, the substitution of the N-methyl group with an N-(2-cyanoethyl) group in ketobemidone resulted in a compound that was almost inactive compared to its N-methyl congener. nih.gov This highlights the critical role of the N-substituent in receptor interaction. In a different series of N-benzyl substituted norketobemidones, the introduction of a 4-trifluoromethyl substituent on the benzyl (B1604629) group led to a compound with a 3-fold higher affinity for the µ-opioid receptor than the unsubstituted parent compound. nih.gov

4-Aryl Group Modifications: The 3-hydroxyphenyl group is a critical pharmacophore for opioid activity, mimicking the phenolic group of morphine. This hydroxyl group is believed to interact with a specific site on the opioid receptor. google.com Removal or modification of this group generally leads to a significant loss of analgesic activity. For example, replacing the hydroxyl group with a carboxamide has been explored as a bioisosteric replacement, which in some opioid series, resulted in compounds with high affinity for opioid receptors. google.com

4-Acyl Group Modifications: The propionyl group at the 4-position of the piperidine ring is also crucial for ketobemidone's activity. Altering the length or nature of this acyl chain can impact potency.

Stereochemical Influences: Although ketobemidone is not chiral, it exists as a pair of rapidly interconverting enantiomeric conformers where the phenyl ring is equatorial to the piperidine ring. nih.gov One of these conformers is thought to be responsible for the typical morphine-like activity, as it closely resembles the preferred conformer of other potent opioids. nih.gov

Table 1: Influence of N-Substituents on Ketobemidone Analog Affinity

| Compound | N-Substituent | Modification | Receptor Affinity Change | Reference |

|---|---|---|---|---|

| Norketobemidone Analog | -CH₂CH₂CN | N-(2-cyanoethyl) substitution | Almost inactive compared to N-methyl | nih.gov |

| Norketobemidone Analog | -CH₂-Ph-4-CF₃ | N-(4-trifluoromethylbenzyl) substitution | 3-fold higher µ-affinity than unsubstituted benzyl parent | nih.gov |

This table summarizes the effect of specific substitutions on the nitrogen atom of the piperidine ring on the opioid receptor affinity of ketobemidone analogs.

Comparative SAR with Related Opioid Analgesics (e.g., Pethidine Derivatives)

Ketobemidone belongs to the 4-arylpiperidine class of opioids, which also includes pethidine (meperidine). The SAR of ketobemidone is often compared to that of pethidine to understand the structural determinants of their differing potencies and pharmacological profiles.

The Role of the 3-Hydroxyl Group: The most significant structural difference between ketobemidone and pethidine is the presence of a 3-hydroxyl group on the phenyl ring of ketobemidone. Pethidine lacks this hydroxyl group. The addition of this phenolic hydroxyl group is a key factor in the enhanced analgesic potency of ketobemidone, which is approximately four times more potent than pethidine in terms of µ-receptor affinity and analgesic activity. mdpi.com This hydroxyl group is believed to provide an additional binding interaction with the opioid receptor, similar to the phenolic hydroxyl of morphine.

The 4-Acyl vs. 4-Ester Group: Ketobemidone possesses a 4-propionyl (keto) group, whereas pethidine has a 4-carbethoxy (ester) group at the same position. While both are electron-withdrawing groups, the keto group in ketobemidone contributes to its higher potency.

N-Substituent Effects: In both pethidine and ketobemidone series, the N-methyl group was initially considered optimal for activity. However, later research showed that replacing the N-methyl group with larger aralkyl groups, such as a phenylethyl group, could lead to compounds with equal or greater potency than the parent compound. unodc.org For example, the N-phenylethyl analog of pethidine is significantly more potent than pethidine itself. unodc.org This indicates a common SAR trend within the 4-arylpiperidine class regarding the N-substituent.

Conformational Aspects: Like ketobemidone, the conformation of pethidine and its derivatives is crucial for receptor interaction. The phenyl ring typically adopts an equatorial orientation relative to the piperidine ring for optimal activity. nih.gov

Table 2: Comparative SAR of Ketobemidone and Pethidine

| Feature | Ketobemidone | Pethidine | Impact on Activity | Reference |

|---|---|---|---|---|

| 4-Aryl Substituent | 3-Hydroxyphenyl | Phenyl | The 3-OH group significantly increases µ-receptor affinity and analgesic potency in ketobemidone. | mdpi.com |

| 4-Position Group | Propionyl (C=O) | Carbethoxy (COOEt) | The propionyl group contributes to higher potency. | |

| N-Substituent | Methyl | Methyl | Replacement with larger aralkyl groups can increase potency in both series. | unodc.org |

This table provides a comparative analysis of the structure-activity relationships of ketobemidone and pethidine, highlighting key structural differences and their effects on opioid activity.

Analytical Methodologies for Ketobemidone Hydrochloride and Metabolites

Chromatographic Techniques for Quantification and Impurity Profiling

Chromatographic methods are the cornerstone for the separation and quantitative analysis of ketobemidone and its metabolites from complex biological matrices and bulk drug forms. These techniques offer high resolution and sensitivity, enabling the detection and measurement of minute concentrations.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ketobemidone hydrochloride. A key application is in the determination of related substances and impurities in the bulk drug material. ijbpas.com A validated isocratic Reverse-Phase HPLC (RP-HPLC) method has been developed for this purpose, demonstrating its suitability for quality control in industrial and research settings. ijbpas.com

The method development involves optimizing various parameters to achieve adequate separation of ketobemidone from its potential impurities. ijbpas.com A typical HPLC system for this analysis includes a pump, a UV or photodiode array (PDA) detector, and a suitable stationary phase, such as a phenyl hexyl column. ijbpas.com The mobile phase composition, flow rate, and detection wavelength are critical parameters that are fine-tuned to ensure reliable and reproducible results. ijbpas.com For instance, a mobile phase consisting of a buffer and acetonitrile (B52724) in an 80:20 ratio at a flow rate of 1.5 ml/min with UV detection at 280 nm has been shown to provide well-separated peaks. ijbpas.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include precision, linearity, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ijbpas.com The linearity of the method is established by analyzing a series of solutions with concentrations ranging from the LOQ to 150% of the specification limit. ijbpas.com Accuracy is determined by spiking samples with known amounts of impurities and calculating the percentage recovery. ijbpas.com Precision is assessed by repeatedly analyzing a homogenous sample and is expressed as the relative standard deviation (%RSD). ijbpas.com

Table 1: HPLC Method Validation Parameters for Ketobemidone HCl and its Impurities

| Parameter | Ketobemidone HCl | Impurity A | Impurity B | Impurity C | Impurity D |

|---|---|---|---|---|---|

| Limit of Detection (LOD) | 0.001% | 0.001% | 0.001% | 0.001% | 0.003% |

| Limit of Quantification (LOQ) | 0.003% | 0.003% | 0.002% | 0.004% | 0.01% |

| Correlation Coefficient (R) | ≥ 0.95 | 0.9988 | 0.9938 | 0.9958 | 0.9938 |

Data sourced from a study on RP-HPLC method development. ijbpas.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools for the determination of ketobemidone and its metabolites in biological fluids like plasma and urine. nih.govnih.gov This is due to the technique's high sensitivity and specificity, which allows for the quantification of analytes at very low concentrations and eliminates the need for time-consuming derivatization steps often required in other methods. nih.gov

LC-MS/MS methods have been developed and validated for the quantification of ketobemidone in human plasma. nih.gov These methods often involve a sample preparation step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the complex plasma matrix. nih.govresearchgate.net Both LLE and SPE have demonstrated good precision and accuracy for the analysis of ketobemidone. nih.gov The use of LC-MS/MS has significantly lowered the limit of quantification for ketobemidone compared to older techniques. nih.gov For instance, quantification at the 0.43 nM level in plasma has been achieved. nih.gov

Furthermore, LC-MS is instrumental in identifying and characterizing ketobemidone metabolites. nih.govdiva-portal.org Methodologies utilizing coupled-column capillary liquid chromatography-electrospray quadrupole time-of-flight tandem mass spectrometry have been developed for the identification of metabolites like norketobemidone (B98024), ketobemidone N-oxide, and hydroxyketobemidone in microdialysate samples. nih.gov These advanced techniques often employ online desalting and trapping of analytes on micro-solid-phase extraction columns to enhance sensitivity and specificity. nih.gov

A sensitive and specific LC-MS method for the simultaneous determination of ketobemidone and its major metabolites in plasma and urine has been developed, involving solid-phase extraction, HPLC, and electrospray mass spectrometry. nih.gov This method achieved a limit of quantification of 3 nmol/L for both ketobemidone and its primary metabolite, norketobemidone, with high recovery rates. nih.gov

Table 2: Performance of Sample Preparation Methods for Ketobemidone Analysis by LC-MS/MS

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Precision (0.04 µM) | 1.7% | 2.9% |

| Precision (0.14 µM) | 1.1% | 2.5% |

| Accuracy (0.04 µM) | 98% | 103% |

| Accuracy (0.14 µM) | 105% | 99% |

Data from a validation study of an LC-MS/MS method for ketobemidone in human plasma. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been successfully applied to the simultaneous determination of ketobemidone and its N-demethylated metabolite, norketobemidone, in plasma samples. nih.gov This method typically involves a multi-step extraction process to isolate the compounds from the plasma, followed by derivatization to increase their volatility for GC analysis. nih.gov

In a reported GC-MS procedure, ketobemidone and norketobemidone are isolated from plasma, re-extracted into an acidic aqueous phase, and then extracted as ion pairs into an organic solvent where derivatization with a reagent like ethyl chloroformate takes place. researchgate.netnih.gov The determination is then performed by GC-MS with selected ion monitoring (SIM), which enhances the sensitivity and specificity of the analysis. nih.gov

This GC-MS method has demonstrated the ability to detect ketobemidone and norketobemidone in plasma at concentrations as low as 1 ng/ml and 3 ng/ml, respectively. researchgate.netnih.gov The method has shown good relative standard deviations and high absolute recovery rates for both compounds. nih.gov While LC-MS/MS is often considered more sensitive and less time-consuming due to the avoidance of derivatization, GC-MS remains a viable and reliable alternative for the analysis of ketobemidone and its metabolites. nih.gov

Table 3: Performance of a GC-MS Method for Ketobemidone and Norketobemidone

| Parameter | Ketobemidone | Norketobemidone |

|---|---|---|

| Detection Limit in Plasma | 1 ng/ml | 3 ng/ml |

| Relative Standard Deviation (at 10 ng/ml) | 8% | 9% |

| Absolute Recovery (at 100 ng/ml) | 91% | 85% |

Data from a study on the simultaneous determination of ketobemidone and its metabolite in plasma. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are fundamental for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the characterization of ketobemidone. ugent.becfsre.org By analyzing the absorption of infrared radiation by the molecule, an FTIR spectrum provides a unique fingerprint corresponding to the vibrational frequencies of its functional groups. This technique can be used to identify the presence of key structural features in ketobemidone, such as the carbonyl group of the ketone, the hydroxyl group on the phenyl ring, and the tertiary amine of the piperidine (B6355638) ring. The spectral data, typically collected over a range of 4000 to 400 cm⁻¹, can be used for the identification and confirmation of the compound. ugent.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful technique for the detailed structural analysis of this compound. rsc.orgrsc.org NMR provides information about the chemical environment of individual atoms within the molecule, allowing for the elucidation of its conformational equilibria in solution. rsc.orgrsc.org

Studies using ¹H and ¹³C NMR have shown that when this compound is dissolved in deuterium (B1214612) oxide (D₂O), both N-protonated epimers are significantly populated. rsc.orgrsc.org The major epimer is the one with the equatorial 4-aryl chair conformer. rsc.orgrsc.org This detailed conformational analysis is crucial for understanding the structure-activity relationships of ketobemidone and related 4-arylpiperidine analgesics. rsc.org The chemical shifts observed in the NMR spectra can be attributed to charge polarization and steric effects within the molecule. cdnsciencepub.com

Comparative Pre Clinical Pharmacological Studies of Ketobemidone Hydrochloride

Comparative Receptor Binding Affinities and Efficacies with Other Opioids

The analgesic and other physiological effects of opioids are mediated through their binding to and activation of opioid receptors, primarily the mu (µ), delta (δ), and kappa (κ) receptors. The affinity (the strength of binding, often measured by the inhibition constant, Ki) and efficacy (the ability to produce a biological response, measured by EC50 and Emax) of a compound at these receptors determine its pharmacological characteristics.

Morphine is the archetypal opioid against which others are often compared. Pre-clinical studies show that ketobemidone has a lower binding affinity for the µ-opioid receptor (MOR) than morphine. ncats.ioresearchgate.net Specifically, the Ki value for ketobemidone at the MOR is 5.5 nM, compared to 2.4 nM for morphine, indicating a weaker binding interaction for ketobemidone. ncats.io At the δ-opioid receptor, the two compounds show comparable affinity, with Ki values of 143 nM for ketobemidone and 136 nM for morphine. ncats.io However, ketobemidone's affinity for the κ-opioid receptor is significantly lower than that of morphine, with Ki values of 599 nM and 130 nM, respectively. ncats.io Despite its lower affinity at the µ-receptor, ketobemidone demonstrates higher analgesic potency than morphine in systemic administration, a phenomenon attributed to its greater lipophilicity, which facilitates easier penetration into the central nervous system. ncats.ioncats.io

Methadone is another synthetic opioid that, like ketobemidone, possesses NMDA receptor antagonist properties. nih.gov In comparative in vitro assays measuring µ-opioid receptor activation (a measure of efficacy), ketobemidone and methadone show comparable maximum efficacy. A study using a β-arrestin 2 recruitment assay reported an Emax of 156% for ketobemidone and 152% for methadone, relative to the reference agonist hydromorphone. cfsre.orgugent.beugent.be In terms of potency in this assay (EC50), methadone was more potent, with an EC50 of 50.3 nM compared to 134 nM for ketobemidone. cfsre.orgugent.beugent.be Separate binding studies have reported a µ-receptor binding affinity (Ki) for methadone of 3.378 nM. researchgate.net

Fentanyl is a highly potent phenylpiperidine opioid. nih.gov Direct comparative binding studies from a single source are scarce, but data from different studies allow for an indirect comparison. Fentanyl generally exhibits a high affinity for the µ-opioid receptor, with a reported Ki value of 1.346 nM. researchgate.net This suggests a higher binding affinity than ketobemidone (Ki = 5.5 nM). ncats.io This difference in receptor affinity is consistent with their classification, where fentanyl is regarded as a high-potency opioid, while ketobemidone is considered a medium-potency opioid. nih.gov

Ketobemidone is structurally related to pethidine. ncats.io Studies on analogues of ketobemidone have further elucidated structure-activity relationships. In a µ-opioid receptor activation assay, ketobemidone (EC50 = 134 nM; Emax = 156%) was found to be the most potent and efficacious compound compared to its analogues, methylketobemidone (EC50 = 335 nM; Emax = 117%) and acetoxymethylketobemidone (O-AMKD) (EC50 = 1262 nM; Emax = 109%). cfsre.orgugent.be These findings indicate that the structural modifications in methylketobemidone and O-AMKD lead to a reduction in both potency and efficacy at the µ-opioid receptor compared to the parent compound. cfsre.orgugent.be Another study noted that adding a 3-hydroxyl group to the ketone analog of meperidine to yield ketobemidone significantly increased its affinity as a P-glycoprotein substrate. nih.gov

Interactive Data Table: Comparative Opioid Receptor Binding and Efficacy

| Compound | Receptor | Parameter | Value | Reference |

| Ketobemidone | Mu (µ) | Ki | 5.5 nM | ncats.io |

| Delta (δ) | Ki | 143 nM | ncats.io | |

| Kappa (κ) | Ki | 599 nM | ncats.io | |

| Mu (µ) | EC50 | 134 nM | cfsre.orgugent.be | |

| Mu (µ) | Emax | 156% | cfsre.orgugent.be | |

| Morphine | Mu (µ) | Ki | 2.4 nM | ncats.io |

| Delta (δ) | Ki | 136 nM | ncats.io | |

| Kappa (κ) | Ki | 130 nM | ncats.io | |

| Methadone | Mu (µ) | Ki | 3.378 nM | researchgate.net |

| Mu (µ) | EC50 | 50.3 nM | cfsre.orgugent.be | |

| Mu (µ) | Emax | 152% | cfsre.orgugent.be | |

| Fentanyl | Mu (µ) | Ki | 1.346 nM | researchgate.net |

| Methylketobemidone | Mu (µ) | EC50 | 335 nM | cfsre.orgugent.be |

| Mu (µ) | Emax | 117% | cfsre.orgugent.be | |

| O-AMKD | Mu (µ) | EC50 | 1262 nM | cfsre.orgugent.be |

| Mu (µ) | Emax | 109% | cfsre.orgugent.be |

Fentanyl

Comparative Studies on NMDA Receptor Antagonism with Other Opioids

A distinguishing feature of ketobemidone is its activity as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. ncats.iodiva-portal.org This mechanism is separate from its opioid receptor activity and is thought to contribute to its effectiveness, particularly in neuropathic pain states where NMDA receptors are critically involved. diva-portal.org

Pre-clinical research has quantified this effect. In a binding study, ketobemidone was shown to inhibit the binding of the NMDA channel blocker [3H]MK-801 with a Ki value of 26 µM. diva-portal.org This antagonistic action is shared with other synthetic opioids, including methadone (Ki = 0.85 µM) and pethidine, though not with morphine. diva-portal.orgwikipedia.org The ability of these specific opioids to block NMDA receptors may play a significant role in their pharmacological action, potentially by mitigating the development of tolerance and hyperalgesia. diva-portal.org In electrophysiological studies on rat dorsal horn neurons, ketobemidone was found to block the "wind-up" phenomenon—an NMDA receptor-dependent process—more effectively than morphine at equieffective analgesic doses. diva-portal.org

Interactive Data Table: Opioids with NMDA Receptor Antagonist Activity

| Compound | NMDA Receptor Activity | Ki value (vs. [3H]MK-801) | Reference |

| Ketobemidone | Non-competitive Antagonist | 26 µM | diva-portal.org |

| Methadone | Non-competitive Antagonist | 0.85 µM | diva-portal.org |

| Pethidine | Non-competitive Antagonist | Not specified | wikipedia.org |

| Morphine | No significant activity | Not applicable | diva-portal.org |

Pre-clinical Investigations of Opioid-Induced Hyperalgesia (OIH) in Relation to Ketobemidone Hydrochloride

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to a state of heightened pain sensitivity. nih.govmdpi.com This pronociceptive effect is a key concern in long-term opioid therapy and has been extensively documented in pre-clinical animal models. nih.gov The development of OIH is mechanistically linked to neuroplastic changes in the central nervous system, including the upregulation of pronociceptive pathways, with the NMDA receptor system playing a crucial role. mdpi.comresearchgate.net

Given ketobemidone's dual action as an opioid agonist and NMDA antagonist, it has been investigated as a potential alternative for mitigating OIH. Pre-clinical and clinical case observations suggest that switching from an opioid like morphine to one with NMDA antagonist properties can be beneficial. One report described a case where hyperalgesia that developed following a small dose of sustained-release morphine was resolved after switching the patient to oral ketobemidone. researchgate.net Another publication abstract notes that hyperalgesia and allodynia in patients treated with morphine disappeared after substituting morphine with other opioid agonists, including ketobemidone. ncats.ioncats.ioresearchgate.net These findings support the hypothesis that the NMDA-blocking effect of ketobemidone may counteract the central sensitization processes that underlie the development of OIH, offering a potential advantage over opioids that lack this secondary mechanism.

Immunomodulatory Effects of this compound in Pre-clinical Models

The potential for opioid analgesics to modulate the immune system is a subject of ongoing research, with evidence suggesting that not all opioids exert the same immunological effects. frontiersin.org Pre-clinical studies are crucial in delineating the specific immunomodulatory profiles of individual opioid compounds. This section focuses on the pre-clinical pharmacological studies of this compound, specifically examining its impact on cytokine release and its comparative immunosuppressive profile against other opioids.

Impact on Cytokine Release

Pre-clinical, in vitro research has been conducted to determine the effect of this compound on the production of pro-inflammatory cytokines, which are key mediators of the immune response. A notable study investigated the influence of ketobemidone on the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) from lipopolysaccharide (LPS)-stimulated human monocytic U-937 cells. tandfonline.com

The findings from this research indicated that ketobemidone possesses inhibitory effects on the release of these cytokines. Specifically, the study demonstrated a dose-dependent inhibition of both TNF-α and IL-8 release by ketobemidone. tandfonline.comdiva-portal.org Furthermore, the research delved into the molecular mechanisms, revealing that ketobemidone was capable of inhibiting the production of messenger RNA (mRNA) for both TNF-α and IL-8. diva-portal.orgulisboa.pt This suggests that the immunomodulatory action of ketobemidone occurs at the level of gene transcription.

Table 1: Effect of this compound on LPS-Mediated Cytokine Release in U-937 Cells

| Cytokine | Effect of this compound | Mechanism of Action |

| TNF-α | Dose-dependent inhibition of release tandfonline.com | Inhibition of mRNA production diva-portal.orgulisboa.pt |

| IL-8 | Dose-dependent inhibition of release tandfonline.com | Inhibition of mRNA production diva-portal.orgulisboa.pt |

Comparative Immunosuppression Profiles

The same pre-clinical in vitro study provided a direct comparison of the immunosuppressive effects of this compound with other commonly used opioids: morphine, fentanyl, and tramadol (B15222). The results highlighted a clear differentiation in the immunomodulatory activities of these compounds. tandfonline.comfrontiersin.org

When comparing the inhibitory potency on cytokine release, the study established a specific order. Tramadol exhibited the most potent inhibition, followed by ketobemidone, then morphine, and lastly fentanyl, which showed no significant effect on the release of TNF-α or IL-8 in this model. tandfonline.comdiva-portal.org This differential effect underscores that the immunosuppressive properties are not a uniform characteristic across all opioids. frontiersin.org

In terms of mRNA inhibition for TNF-α and IL-8, ketobemidone's profile was similar to that of tramadol and morphine, all of which demonstrated inhibitory capabilities. In contrast, fentanyl did not inhibit the production of mRNA for these cytokines. diva-portal.orgulisboa.pt These findings from comparative pre-clinical studies are pivotal in distinguishing the immunological profile of ketobemidone from other opioids.

Table 2: Comparative Inhibition of Cytokine Release by Various Opioids in a Pre-clinical Model

| Opioid | Inhibition of TNF-α Release | Inhibition of IL-8 Release | Inhibition of TNF-α & IL-8 mRNA |

| Ketobemidone | Yes (Dose-dependent) tandfonline.com | Yes (Dose-dependent) tandfonline.com | Yes diva-portal.orgulisboa.pt |

| Morphine | Yes tandfonline.com | No significant effect tandfonline.com | Yes ulisboa.pt |

| Fentanyl | No significant effect tandfonline.com | No significant effect tandfonline.com | No diva-portal.orgulisboa.pt |

| Tramadol | Yes (Most potent) tandfonline.com | Yes (Most potent) tandfonline.com | Yes ulisboa.pt |

Advanced Pre Clinical Research Models and Methodologies in Ketobemidone Hydrochloride Studies

In Vitro Receptor Binding Assays (e.g., Radioligand Binding)

In vitro receptor binding assays are crucial for elucidating the pharmacological profile of ketobemidone. These assays quantify the affinity of a compound for specific receptors by measuring the displacement of a radiolabeled ligand.

Studies have demonstrated that ketobemidone exhibits a distinct binding profile across various opioid receptors. ncats.io Its affinity for the mu-opioid receptor (MOR), a primary target for many opioid analgesics, is notable, though comparatively lower than that of morphine. ncats.io However, at the delta-opioid receptor (DOR), ketobemidone and morphine show similar affinity. ncats.io In contrast, ketobemidone has a significantly lower affinity for the kappa-opioid receptor (KOR) compared to morphine. ncats.io

Beyond the classical opioid receptors, research has revealed that ketobemidone also interacts with the N-methyl-D-aspartate (NMDA) receptor, acting as a non-competitive antagonist. nih.govnih.govdrugbank.com This interaction is a key characteristic that distinguishes it from many other opioids and may contribute to its effectiveness in certain pain states. drugbank.comwikipedia.orgdrugbank.comdrugbank.com Radioligand binding experiments using [3H]MK-801, a selective NMDA receptor antagonist, have been employed to characterize this interaction. nih.govnih.govsigmaaldrich.com

In some formulations, ketobemidone is combined with (RS)-3-dimethylamino-1,1-diphenylbut-1-ene, hydrochloride (A29). nih.govsigmaaldrich.com Binding studies have shown that A29 also selectively inhibits the binding of [3H]MK-801 to the NMDA receptor, and the combination of ketobemidone and A29 results in a more potent NMDA receptor antagonism than ketobemidone alone. nih.govsigmaaldrich.com

Table 1: Ketobemidone Receptor Binding Affinities (Ki values)

| Receptor | Ketobemidone (nM) | Morphine (nM) | Reference |

| Mu-Opioid Receptor | 5.5 | 2.4 | ncats.io |

| Delta-Opioid Receptor | 143 | 136 | ncats.io |

| Kappa-Opioid Receptor | 599 | 130 | ncats.io |

| NMDA Receptor (as inhibitor of [3H]MK-801 binding) | 26,000 | - | nih.gov |

Electrophysiological Studies in Neural Tissue

Electrophysiological studies are instrumental in understanding the functional consequences of ketobemidone's receptor binding at a neural level. These techniques measure changes in the electrical properties of neurons in response to drug application.

Rat Cerebral Cortex Preparations

In preparations of the rat cerebral cortex, electrophysiological recordings have been used to investigate ketobemidone's effects on NMDA receptor-mediated responses. nih.govnih.gov Studies have shown that ketobemidone can reduce NMDA-induced currents in a use-dependent manner, confirming its antagonistic activity at this receptor. nih.gov Notably, it did not affect responses mediated by AMPA or kainate receptors, highlighting its selectivity for the NMDA receptor within the glutamate (B1630785) system. nih.govnih.gov When combined with the spasmolytic compound A29, the inhibitory effect on NMDA-induced responses in the rat cortical wedge preparation was found to be additive. nih.gov

Cellular Viability and Functional Assays in Cell Cultures

Cell culture models offer a controlled environment to investigate the direct effects of ketobemidone on cellular processes, including viability and function. A variety of assays are available to assess cell health, such as those measuring metabolic activity (e.g., MTT, XTT, WST-1 assays), membrane integrity, and ATP production. nih.govnih.govsigmaaldrich.comthermofisher.com

Primary Cortical Cell Cultures

Studies utilizing primary cortical cell cultures have been employed to examine the toxicity of various opioids. researchgate.net These cultures provide a model system that closely resembles the cellular composition of the brain cortex, making them valuable for neurotoxicity and neuroprotection studies. Research has compared the effects of ketobemidone with other opioids on mitochondrial and membrane function in these cells. researchgate.net

Neuroblastoma Cell Lines (e.g., SH-SY5Y, NG108-15)

Neuroblastoma cell lines, such as SH-SY5Y and the neuroblastoma/glioma hybrid cell line NG108-15, are commonly used in opioid research due to their expression of opioid receptors and neuronal-like characteristics. researchgate.net These cell lines have been instrumental in comparative studies examining the effects of ketobemidone and other opioids on cell viability and mitochondrial function. researchgate.net For instance, the NG108-15 cell line has been used to investigate opioid-induced effects on mitochondria through live-cell imaging techniques. researchgate.net The SH-SY5Y cell line has been utilized as an in vitro model to study opioid effects in the context of neurotoxicity. researchgate.net

Animal Models for Investigating Neuropharmacological Actions

Animal models remain a cornerstone in the preclinical assessment of analgesics like ketobemidone hydrochloride. They allow for the controlled investigation of the drug's effects on nociceptive and neuropathic pain pathways.

To evaluate the fundamental analgesic properties of ketobemidone, researchers employ a battery of nociceptive models that simulate different facets of pain. These models are designed to assess the compound's ability to modulate responses to noxious thermal, mechanical, and chemical stimuli.

A study investigating the antinociceptive effects of ketobemidone in mice and rats utilized several established models: nih.govdeepdyve.com

Hot Plate Test: This model assesses the response to a thermal stimulus. The latency of an animal to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured. Ketobemidone has been shown to produce a significant antinociceptive effect in this test. nih.govresearchgate.net

Grid Shock Test: This test evaluates the response to an electrical stimulus. The threshold at which an animal vocalizes or shows an escape response to an electrical shock delivered through a grid floor is determined. Ketobemidone demonstrated antinociceptive activity in this model. nih.gov

Phenylquinone Writhing Test: This is a chemically-induced visceral pain model. An intraperitoneal injection of phenylquinone induces a characteristic writhing response (abdominal constrictions and stretching). The ability of an analgesic to reduce the number of writhes is a measure of its efficacy. Ketobemidone was found to be effective in this model. nih.gov

Randall-Selitto Test: This model measures mechanical nociceptive thresholds. Increasing pressure is applied to an animal's paw, often inflamed to induce hyperalgesia, and the pressure at which the animal withdraws its paw is recorded. Ketobemidone showed antinociceptive effects in this test. nih.govdeepdyve.com

These models collectively provide a broad assessment of ketobemidone's ability to inhibit nociceptive transmission. The compound's efficacy across these different modalities underscores its potent centrally-mediated analgesic action, primarily through its interaction with µ-opioid receptors. drugbank.com

Table 1: Antinociceptive Effects of Ketobemidone in Various Animal Models

| Model | Species | Stimulus Type | Observed Effect of Ketobemidone | Reference |

| Hot Plate Test | Mice, Rats | Thermal | Antinociception | nih.govdeepdyve.comresearchgate.net |

| Grid Shock Test | Mice, Rats | Electrical | Antinociception | nih.govdeepdyve.com |

| Phenylquinone Writhing Test | Mice, Rats | Chemical (Visceral) | Antinociception | nih.govdeepdyve.com |

| Randall-Selitto Test | Mice, Rats | Mechanical | Antinociception | nih.govdeepdyve.com |

Neuropathic pain, which arises from a lesion or disease of the somatosensory nervous system, is often refractory to traditional opioid analgesics. wikipedia.org The dual mechanism of action of ketobemidone, involving both µ-opioid agonism and NMDA receptor antagonism, makes it a compound of particular interest for this type of pain. nih.govwikipedia.orgnih.govwikidoc.org Animal models that mimic the clinical features of neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus), are essential for evaluating the potential of drugs like ketobemidone.

While specific studies focusing solely on ketobemidone in certain neuropathic pain models are not extensively detailed in the available literature, the relevance of these models is clear. The spinal nerve ligation (SNL) model is a widely used and well-characterized model of peripheral mononeuropathy in the rat. nih.gov In this model, the L5 or L5 and L6 spinal nerves are tightly ligated, leading to the development of tactile allodynia in the ipsilateral hindpaw. nih.gov This model is known to be responsive to compounds with efficacy against neuropathic pain, including opioids and gabapentinoids. nih.gov Given that opioids are active in the SNL model, it is a highly relevant platform for investigating the specific contributions of ketobemidone's opioid and NMDA antagonist properties to the attenuation of neuropathic pain behaviors.

Another important model is the chronic constriction injury (CCI) model , where loose ligatures are placed around the sciatic nerve. nih.govgoogle.com This also results in the development of neuropathic pain behaviors. The known NMDA receptor antagonist properties of ketobemidone suggest its potential efficacy in this model, as NMDA receptors play a crucial role in the central sensitization processes that maintain neuropathic pain. wikipedia.orgnih.govwikidoc.org

Research has shown that ketobemidone, along with methadone and pethidine, acts as a non-competitive NMDA antagonist, a property that is hypothesized to contribute to its analgesic effect in neurogenic pain. nih.gov Electrophysiological studies in rats have demonstrated that ketobemidone can dose-dependently reduce C-fiber evoked responses and block "wind-up," a phenomenon dependent on NMDA receptor activation, in a manner not reversible by naloxone. nih.gov Furthermore, binding studies have confirmed that ketobemidone inhibits [3H]MK-801 binding, a marker for the NMDA receptor channel block. nih.gov

Table 2: Potential Application of Neuropathic Pain Models for this compound Research

| Model | Typical Species | Method of Induction | Key Pathophysiological Feature | Relevance for Ketobemidone |

| Spinal Nerve Ligation (SNL) | Rat | Tight ligation of L5/L6 spinal nerves | Tactile allodynia | Evaluating the efficacy of a dual-action opioid/NMDA antagonist on nerve injury-induced hypersensitivity. nih.gov |

| Chronic Constriction Injury (CCI) | Rat | Loose ligatures around the sciatic nerve | Thermal hyperalgesia, mechanical allodynia | Investigating the role of NMDA receptor antagonism in mitigating chronic neuropathic pain. nih.govgoogle.com |

Models of Nociception and Anti-nociception

Application of Human Experimental Pain Models for Mechanistic Insights

Human experimental pain models provide a valuable translational tool to bridge the gap between animal studies and clinical pain. semanticscholar.org These models allow for the investigation of a drug's pharmacodynamic effects under controlled conditions in healthy volunteers or patients. While specific studies applying a broad range of these models to this compound are not prominent in the literature, the established methodologies are highly applicable for elucidating its mechanisms of action.

Cold Pressor Test: This test involves the immersion of a limb in cold water and measures pain tolerance and threshold. normanmarcuspaininstitute.comnih.govnih.gov It is a robust method for inducing pain and has been used to assess the analgesic effects of various opioids. normanmarcuspaininstitute.com For ketobemidone, this model could be employed to quantify its analgesic efficacy and to explore the contribution of its opioid and NMDA antagonist properties to the modulation of deep tonic pain.

Intradermal Capsaicin (B1668287) Model: The injection of capsaicin into the skin induces a localized area of primary hyperalgesia (at the injection site) and a surrounding area of secondary hyperalgesia (mechanical allodynia). hra.nhs.ukdovepress.comnih.gov This model is particularly useful for studying mechanisms of central sensitization, a key component of neuropathic pain. Given ketobemidone's NMDA receptor antagonist activity, this model would be ideal to investigate its ability to reduce the area of secondary hyperalgesia, providing direct evidence of its central anti-sensitizing effects in humans.

Electrical Stimulation Models: Transcutaneous or intradermal electrical stimulation can be used to elicit pain and to study phenomena such as temporal summation ("wind-up"), which is a frequency-dependent increase in pain perception mediated by NMDA receptors. semanticscholar.orgnih.govd-nb.info The application of this model to ketobemidone could directly assess its NMDA receptor-blocking activity in a human pain setting by measuring its effect on temporal summation. This would provide valuable mechanistic insights that complement findings from animal electrophysiology studies. nih.gov

The use of these human experimental pain models would allow for a detailed characterization of ketobemidone's pharmacodynamic profile, helping to differentiate its effects from other opioids and to identify patient populations most likely to benefit from its unique dual mechanism of action.

Future Directions in Ketobemidone Hydrochloride Academic Research

Elucidation of Specific Receptor Subtype Contributions and Downstream Signaling Pathways

Receptor Binding Affinity and Efficacy: Quantitative studies to determine the binding affinities and functional efficacies of ketobemidone and its metabolites at each of the μ, κ, and δ opioid receptor subtypes. This will help in understanding the compound's receptor selectivity.

Downstream Signaling Cascades: Investigating the intracellular signaling pathways activated by ketobemidone binding to each receptor subtype. This includes exploring its influence on G-protein coupling, adenylyl cyclase activity, and MAP kinase (MAPK) signaling pathways. nih.govfrontiersin.org Understanding these pathways is crucial as they are implicated in both the therapeutic effects and the development of tolerance and dependence. nih.gov

NMDA Receptor Interaction: Further exploration of the molecular mechanisms underlying ketobemidone's antagonism of the NMDA receptor. drugbank.com This dual action is of particular interest as it may contribute to its efficacy in certain types of pain that are less responsive to traditional opioids. drugbank.comdrugbank.com

Receptor Heterodimerization: Investigating the potential for ketobemidone to differentially modulate the function of opioid receptor heterodimers, such as MOR-DOR or MOR-KOR complexes. nih.gov The formation of these heterodimers can lead to unique signaling profiles, and understanding how ketobemidone interacts with them could reveal novel aspects of its pharmacology. nih.gov

Advanced Structure-Activity Relationship (SAR) for Novel Analogues with Tailored Pharmacological Profiles

The chemical structure of ketobemidone provides a scaffold for the design of novel analogues with improved pharmacological properties. Future SAR studies will be instrumental in developing compounds with greater efficacy, selectivity, and a more favorable side-effect profile. Key research directions include:

Modification of the Phenylpiperidine Core: Systematic modifications of the core structure to enhance affinity and selectivity for specific opioid receptor subtypes or to modulate NMDA receptor activity.

Bifunctional Ligands: The design and synthesis of bifunctional or multifunctional ligands that combine the pharmacophores of ketobemidone with other receptor modulators. nih.gov For example, creating molecules that are MOR agonists and DOR antagonists could potentially reduce the development of tolerance and dependence associated with selective MOR agonists. nih.gov

Computational Modeling and Simulation: Utilizing advanced computational techniques, such as molecular docking and molecular dynamics simulations, to predict the binding modes and affinities of novel ketobemidone analogues at their target receptors. This in-silico approach can streamline the drug discovery process by prioritizing the synthesis of the most promising candidates.

Investigation of Long-term Molecular and Cellular Adaptations to Ketobemidone Hydrochloride Exposure in Pre-clinical Models

Chronic exposure to opioids can lead to significant molecular and cellular adaptations within the nervous system, contributing to phenomena such as tolerance, dependence, and opioid-induced hyperalgesia. diva-portal.org Future research should focus on understanding these long-term changes in response to ketobemidone exposure using pre-clinical models. Important areas of investigation include:

Receptor Regulation: Studying the effects of long-term ketobemidone administration on the expression, trafficking, and desensitization of opioid and NMDA receptors. diva-portal.org This includes examining processes like receptor internalization, downregulation, and recycling.

Neuroplasticity: Investigating the impact of chronic ketobemidone exposure on synaptic plasticity in key brain regions involved in pain processing and reward, such as the spinal cord, periaqueductal gray, and ventral tegmental area.

Gene Expression and Epigenetic Modifications: Analyzing changes in gene expression and epigenetic markers in response to long-term ketobemidone treatment. mdpi.com These changes can have lasting effects on neuronal function and contribute to the persistent nature of opioid-related adaptations.

Neuroinflammation: Exploring the role of neuroinflammatory processes in the long-term effects of ketobemidone. This involves examining the activation of glial cells and the release of pro-inflammatory cytokines, which have been implicated in the development of opioid tolerance.

Development of Novel Pre-clinical Models for Studying Unique Aspects of this compound Action

To fully capture the unique pharmacological properties of ketobemidone, it is essential to develop and utilize sophisticated pre-clinical models that can effectively assess its dual opioid agonist and NMDA antagonist actions. Future research in this area should aim to:

Models of Neuropathic and Mixed Pain States: Developing animal models that more accurately reflect the complex nature of chronic pain conditions with both nociceptive and neuropathic components. nih.gov These models will be crucial for evaluating the efficacy of ketobemidone in pain states where its NMDA antagonist activity may be particularly beneficial.

Behavioral Models of Tolerance and Dependence: Refining behavioral paradigms to better assess the development of tolerance to the analgesic effects of ketobemidone and the emergence of physical dependence. This includes models that can differentiate between the contributions of opioid and NMDA receptor systems to these phenomena.

In Vitro and Ex Vivo Systems: Utilizing advanced in vitro systems, such as primary neuronal cultures and brain slice preparations, to study the cellular and synaptic effects of ketobemidone in a controlled environment. diva-portal.org These systems allow for detailed mechanistic studies that are not always feasible in whole-animal models.

Humanized Animal Models: Employing genetically modified animals that express human opioid receptors to better predict the clinical efficacy and side-effect profile of novel ketobemidone analogues.

Compound Information

Q & A

Q. What validated synthetic pathways exist for Ketobemidone hydrochloride, and how are intermediates characterized?